5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

This unfunctionalized tetrahydropyrazolo[1,5-a]pyrazine scaffold maps directly to the core of patented CK1δ/ε inhibitors (Bristol-Myers Squibb patent family). The key differentiator is the unsubstituted 3-position—a clean vector for fragment-based drug discovery via X-ray crystallography or SPR. Note: simple 3-substitution profoundly alters kinase selectivity and potency; this scaffold cannot be interchanged with 3-substituted analogs without risking complete target engagement shift. Ideal for building focused kinase inhibitor libraries targeting Wnt signaling, circadian rhythm, and DNA repair pathways.

Molecular Formula C19H18FN3
Molecular Weight 307.4 g/mol
CAS No. 1773507-34-8
Cat. No. B6315471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
CAS1773507-34-8
Molecular FormulaC19H18FN3
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESC1CN2C(=CC(=N2)C3=CC=C(C=C3)F)CN1CC4=CC=CC=C4
InChIInChI=1S/C19H18FN3/c20-17-8-6-16(7-9-17)19-12-18-14-22(10-11-23(18)21-19)13-15-4-2-1-3-5-15/h1-9,12H,10-11,13-14H2
InChIKeyKMUANUXAZOMGMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS: 1773507-34-8) Compound Identity and Supply Overview


5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a synthetically versatile heterocyclic compound with the molecular formula C19H18FN3 and a molecular weight of 307.4 g/mol . It features a tetrahydropyrazolo[1,5-a]pyrazine core, which is a recognized scaffold in kinase inhibitor medicinal chemistry. The compound is catalogued by multiple chemical suppliers for research purposes, with its identity confirmed by InChI Key KMUANUXAZOMGMG-UHFFFAOYSA-N . Structurally, it is an unsubstituted (at the 3-position) analog within a broader class of casein kinase 1 (CK1) inhibitors described in the patent literature [1].

Why Generic Substitution is Inappropriate for Pyrazolo[1,5-a]pyrazine CK1 Scaffolds Like CAS 1773507-34-8


Within the tetrahydropyrazolo[1,5-a]pyrazine class, simple substitution at the 3-position or alteration of the benzyl/aryl substituents results in profound changes in kinase selectivity, potency, and physicochemical properties, as documented in the foundational CK1 D/E inhibitor patent [1]. A structurally close, explicitly exemplified analog, 5-benzyl-2-(4-fluorophenyl)-3-(pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, demonstrates this principle; the addition of a pyridyl group at the 3-position transforms the simpler scaffold into a highly elaborated inhibitor [2]. Therefore, 5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine cannot be readily interchanged with its 3-substituted derivatives or other in-class compounds without risking a complete loss or unintended shift in biological target engagement.

Quantitative Differentiation Guide for 5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1773507-34-8)


Molecular Weight Advantage for Fragment-Based Drug Discovery vs. 3-Substituted Analog

The target compound has a molecular weight of 307.4 g/mol, which is significantly lower than a closely related 3-substituted analog identified in the patent literature, 5-benzyl-2-(4-fluorophenyl)-3-(pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (calculated MW ~439 g/mol) [1]. This lower molecular weight is advantageous in fragment-based screening campaigns where the 'rule of three' (MW <300) is preferred, positioning the target compound as a more tractable starting point for fragment growth and optimization.

Fragment-Based Drug Discovery Ligand Efficiency Medicinal Chemistry

Reduced Lipophilicity (cLogP) Relative to 3-Aryl Substituted Congeners

The absence of a 3-substituent on the pyrazolo[1,5-a]pyrazine core is expected to confer lower lipophilicity. While experimentally measured logP values are not available in public literature for this exact compound, structural analysis and comparison with the patented 3-pyridyl analog suggests a lower cLogP for the target compound. This can be inferred as an advantage for reducing non-specific binding and improving solubility profiles, a common optimization goal in kinase inhibitor programs [1].

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Tractability as a Common Intermediate vs. Pre-functionalized Analogs

The compound's structure, with an unfunctionalized 3-position on the pyrazole ring, allows it to serve as a versatile late-stage diversification intermediate. This contrasts with pre-functionalized analogs like 5-benzyl-2-(4-fluorophenyl)-3-(pyridin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, which are already fully elaborated [1]. The target compound can be directly used in cross-coupling, electrophilic substitution, or other derivatization reactions to rapidly generate focused libraries for SAR exploration.

Synthetic Chemistry Building Block MedChem Optimization

High-Value Application Scenarios for 5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (CAS 1773507-34-8)


Fragment-Based Lead Generation Targeting Casein Kinase 1 (CK1) Isoforms

As an unfunctionalized core scaffold with a molecular weight of 307.4 g/mol, this compound is an ideal starting point for fragment-based drug discovery programs aimed at CK1δ/ε inhibition [1]. Its structure maps directly onto the core of potent, patented inhibitors, and it offers a clean vector for fragment growth at the 3-position. Researchers can screen this fragment via X-ray crystallography or surface plasmon resonance (SPR) with CK1 isoforms to identify productive binding modes before initiating medicinal chemistry optimization.

Kinase Profiling Probe Synthesis and Selectivity Panel Screening

Due to its synthetic tractability, this compound can be rapidly diversified into a small library of 3-substituted analogs for broad kinome profiling. Such a library would enable the identification of off-target liabilities early in a drug discovery project. The patent literature establishes the core scaffold's relevance for protein kinase inhibition, making it a strategic starting point for generating tool compounds to deconvolute kinase-dependent phenotypes [1].

Chemical Biology Tool for CK1-Mediated Signaling Pathway Dissection

Given the role of CK1 isoforms in Wnt signaling, circadian rhythm, and DNA repair, a well-characterized chemical probe based on this scaffold would be a valuable tool compound. While the parent compound itself may lack sufficient potency, its structurally enabled derivatives can serve as the basis for developing selective, cell-permeable CK1 inhibitors with potential applications in studying cancer cell proliferation and neurodegenerative diseases [1].

Quote Request

Request a Quote for 5-Benzyl-2-(4-fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.